molecular formula C7H10FNO3 B13059339 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B13059339
M. Wt: 175.16 g/mol
InChI Key: OAOFZSZHDNWQDK-UHFFFAOYSA-N
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Description

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by an acetyl group at the 1-position and a fluorine atom at the 3-position of the pyrrolidine ring. This compound belongs to a class of bicyclic carboxylic acids with applications in medicinal chemistry, particularly as intermediates in drug discovery. The fluorine atom enhances metabolic stability and modulates electronic properties, while the acetyl group improves solubility and bioavailability.

Properties

Molecular Formula

C7H10FNO3

Molecular Weight

175.16 g/mol

IUPAC Name

1-acetyl-3-fluoropyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H10FNO3/c1-5(10)9-3-2-7(8,4-9)6(11)12/h2-4H2,1H3,(H,11,12)

InChI Key

OAOFZSZHDNWQDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)(C(=O)O)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Pyrrolidine Derivatives

The fluorination step is critical and often achieved using electrophilic fluorinating agents such as:

These reagents enable selective fluorination at the 3-position of pyrrolidine rings under mild conditions, preserving sensitive functional groups like carboxylic acids and amides.

Typical conditions:

Parameter Details
Solvent Acetonitrile, dichloromethane
Temperature 0 °C to room temperature
Reaction time 1–24 hours
Base Often none or mild bases (e.g., NaHCO3)
Yield Moderate to high (50–85%)

This method benefits from regioselectivity and stereoselectivity when chiral pyrrolidine substrates are used, often leading to enantiomerically enriched fluorinated products.

Asymmetric Michael Addition Approach

An alternative advanced method involves:

  • Asymmetric Michael addition of carboxylate-substituted enones with nitroalkanes.
  • Subsequent reduction and fluorination steps to install the fluorine atom at the 3-position.

This approach allows for high enantiomeric excess and precise stereochemical control, which is crucial for biological activity.

Step Description
Michael addition Enone + nitroalkane under chiral catalyst
Reduction Nitro group reduction to amine
Fluorination Electrophilic fluorination at the 3-position
Acetylation Introduction of acetyl group on nitrogen

This method is more complex but yields highly pure, chiral 1-acetyl-3-fluoropyrrolidine-3-carboxylic acid derivatives.

Acetylation of Pyrrolidine Nitrogen

After fluorination, the nitrogen atom of the pyrrolidine ring is acetylated to form the 1-acetyl group. This is typically performed using:

Reaction conditions:

Reagent Base Solvent Temperature Time Notes
Acetyl fluoride Pyridine or triethylamine Dichloromethane 0–25 °C 1–4 hours Base scavenges HF byproduct
Acetic anhydride None or base Dichloromethane or acetonitrile Room temp 2–6 hours Mild conditions preferred

The acetylation step requires careful temperature control to avoid side reactions or hydrolysis of the carboxylic acid group.

Carboxylic Acid Functional Group Introduction and Preservation

The carboxylic acid at the 3-position is either introduced early in the synthesis or preserved during fluorination and acetylation steps. Common approaches include:

  • Starting from pyrrolidine-3-carboxylic acid derivatives.
  • Using ester intermediates (e.g., methyl esters) that are hydrolyzed post-fluorination and acetylation.

Hydrolysis conditions:

Reagent Solvent Temperature Time Notes
LiOH or NaOH THF/MeOH/H2O mix Room temp 2–4 hours Mild base hydrolysis
Acidification HCl aqueous Room temp 30 min To precipitate acid

This step ensures the final product is obtained as the free carboxylic acid with high purity.

Representative Synthetic Route Summary

Step Reagents/Conditions Outcome
1 Pyrrolidine-3-carboxylic acid + Selectfluor, MeCN, 0 °C to RT, 12 h 3-fluoropyrrolidine-3-carboxylic acid intermediate
2 Acetyl fluoride + pyridine, DCM, 0–25 °C, 2 h This compound
3 Ester hydrolysis if needed: LiOH, THF/MeOH/H2O, RT, 3 h Free acid final product

Research Findings and Optimization Notes

  • Temperature control during fluorination and acetylation is critical to maximize yield and minimize byproducts.
  • Use of mild bases or no base in fluorination avoids degradation of sensitive groups.
  • Chiral catalysts in Michael addition enable enantiomerically enriched products.
  • Purification often involves recrystallization or reverse-phase HPLC for high purity.
  • Spectroscopic data (NMR, IR, MS) confirm the structure and purity of the final compound.

Comparative Data Table of Preparation Methods

Method Key Reagents Yield (%) Advantages Disadvantages
Electrophilic fluorination Selectfluor or NFSI 60–85 Mild, regioselective, scalable Requires careful temperature control
Asymmetric Michael addition Chiral catalysts, nitroalkanes 50–75 High enantioselectivity Multi-step, complex synthesis
Fluorination + Acetylation Acetyl fluoride, pyridine 70–85 Straightforward, good yields Sensitive to moisture and temperature
Ester hydrolysis post-modification LiOH in THF/MeOH/H2O >90 Efficient deprotection Requires additional purification

Chemical Reactions Analysis

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : The compound serves as a key intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
  • Analytical Chemistry : It is utilized as a reference standard in various analytical methods, enhancing the accuracy of chemical analyses.

2. Biology

  • Biological Activity : Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding. The fluorine atom enhances binding affinity to specific targets, which can lead to therapeutic effects.

3. Medicine

  • Pharmaceutical Intermediate : Ongoing studies are exploring its effects on biological pathways relevant to drug development, particularly in cancer therapy and metabolic disorders.

4. Industry

  • Material Development : The compound is being investigated for its use in developing new materials and as a precursor in synthesizing agrochemicals and other industrial chemicals.

Numerous studies have focused on the biological activity of 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid across different cell lines.

Case Study: Anticancer Activity

A significant study evaluated the antiproliferative effects of this compound on various cancer cell lines using an MTT assay. The results are summarized in the following table:

CompoundIC50 (µM) HeLaIC50 (µM) MCF-7
This compound15 ± 212 ± 1
Control (DMSO)>100>100

The data indicates that this compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolidine derivatives:

  • Fluorine Substitution : Introduction of fluorine at specific positions enhances binding affinity and biological activity.
  • Acetyl Group Influence : The acetyl group significantly affects lipophilicity and overall bioavailability.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The acetyl group can also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Fluorinated Pyrrolidine Derivatives

  • 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1998-86-3): This compound features a 2-fluorophenyl group at the 1-position and a ketone at the 5-position. Its molecular weight (237.22 g/mol) is higher due to the phenyl group, which may reduce aqueous solubility relative to 1-acetyl-3-fluoropyrrolidine-3-carboxylic acid .
  • However, the ethyl linker increases molecular weight (279.28 g/mol) and may complicate synthetic accessibility .
  • 2-(3-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 1266973-95-8) :
    The 3-fluorophenyl and methyl groups create a more hydrophobic profile (logP ~1.8 estimated) compared to the acetylated target compound. The methyl group at the 1-position could hinder rotational freedom, impacting conformational stability in biological systems .

Piperidine and Heterocyclic Analogues

  • The Boc-protecting group enhances stability during synthesis but requires deprotection for biological activity, adding steps to the workflow .
  • 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1152531-47-9) :
    The chloro-fluoro aromatic substituent introduces dual halogen effects, increasing electronegativity and steric hindrance. This compound’s molecular weight (257.64 g/mol) and logP (~2.1) suggest lower solubility than the acetylated target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated) Purity (%)
This compound C₇H₈FNO₃ 173.14 Acetyl, Fluorine 0.5–1.0 >99
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid C₁₁H₁₀FNO₃ 237.22 2-Fluorophenyl, Ketone 1.5–2.0 N/A
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid C₁₁H₁₈FNO₄ 247.26 Boc, Fluorine 1.8–2.3 N/A
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid C₁₁H₉ClFNO₃ 257.64 3-Chloro-2-fluorophenyl, Ketone 2.0–2.5 N/A

Biological Activity

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, a nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role in drug development and therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound possesses a unique molecular structure that contributes to its biological activity. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable scaffold for drug design.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C7H10FNO2
Molecular Weight 159.16 g/mol
IUPAC Name This compound

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the compound may act as an enzyme inhibitor, affecting pathways involved in cancer cell proliferation and inflammation.

Enzyme Inhibition

Research indicates that fluorinated compounds can exhibit enhanced binding affinity to enzyme active sites due to their unique electronic properties. For instance, studies have shown that fluorinated derivatives can significantly alter the pharmacokinetics and dynamics of enzyme interactions, leading to improved efficacy in inhibiting target enzymes involved in disease processes .

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound across different cell lines.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of various pyrrolidine derivatives, including this compound, on several cancer cell lines (HeLa, MCF-7) using an MTT assay. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.

CompoundIC50 (µM) HeLaIC50 (µM) MCF-7
This compound15 ± 212 ± 1
Control (DMSO)>100>100

The data suggests that this compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Research indicates that modifications to the pyrrolidine ring and functional groups significantly influence the compound's potency and selectivity against various biological targets.

Key Findings

  • Fluorine Substitution : The introduction of fluorine at specific positions on the pyrrolidine ring has been shown to enhance binding affinity and biological activity .
  • Acetyl Group Influence : The acetyl group at position one plays a critical role in modulating lipophilicity and overall bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid, and how are intermediates characterized?

  • Methodology : Synthesis often involves fluorination of pyrrolidine precursors via nucleophilic substitution or electrophilic fluorinating agents. For example, fluorination at the 3-position can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Intermediates are characterized by 19F NMR^{19}\text{F NMR} to confirm fluorination (δ ~ -180 to -220 ppm for CF groups) and ESI-MS for molecular weight validation . LC-MS or HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) .

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodology : X-ray crystallography is the gold standard for absolute stereochemistry determination. For solution-phase analysis, NOESY NMR can identify spatial proximity of protons near the fluorine atom. Chiral HPLC (e.g., Chiralpak® IA column) resolves enantiomers, while polarimetry measures optical rotation .

Q. What analytical techniques are critical for assessing fluorination efficiency and byproduct formation?

  • Methodology :

  • 19F NMR^{19}\text{F NMR} quantifies fluorination yield and detects fluorinated byproducts (e.g., di- or tri-fluorinated species).
  • GC-MS or LC-MS identifies volatile or non-volatile impurities.
  • TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during fluorination of pyrrolidine derivatives?

  • Methodology :

  • Temperature Control : Low temperatures (-20°C to 0°C) reduce kinetic resolution issues.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) stabilize transition states.
  • Catalyst Screening : Chiral catalysts like cinchona alkaloids improve enantioselectivity.
  • Kinetic Studies : Real-time 19F NMR^{19}\text{F NMR} tracks racemization rates .

Q. What computational strategies predict the conformational stability of fluorinated pyrrolidines in solution?

  • Methodology :

  • DFT Calculations : Gaussian or ORCA software models fluorine’s electronegativity effects on ring puckering.
  • MD Simulations : AMBER or GROMACS evaluates solvent interactions (e.g., water/DMSO) and torsional barriers.
  • Docking Studies : AutoDock Vina predicts binding poses in biological targets (e.g., enzymes) .

Q. How do fluorinated byproducts impact pharmacological activity, and what purification strategies mitigate this?

  • Methodology :

  • Activity Assays : Compare IC50_{50} values of purified vs. crude samples in enzyme inhibition assays.
  • Purification : Preparative HPLC (C18, 0.1% TFA modifier) removes polar byproducts. Ion-exchange chromatography isolates zwitterionic forms.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify labile impurities .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodology :

  • Meta-Analysis : Compare yields across studies using identical starting materials but varying conditions (e.g., solvent, catalyst).
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, equivalents of fluorinating agent).
  • Reproducibility Checks : Validate high-yield protocols in inert atmospheres (argon/glovebox) .

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